(4-Chlorobutyl)dimethylamine hydrochloride
Overview
Description
(4-Chlorobutyl)dimethylamine hydrochloride is a chemical compound with the molecular formula C6H14ClN·HCl. It is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry. The compound is characterized by its ability to act as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl)dimethylamine hydrochloride typically involves the reaction of 4-chlorobutanol with dimethylamine in the presence of hydrochloric acid. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chlorobutanol is replaced by the dimethylamino group. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Mixing: 4-chlorobutanol and dimethylamine are mixed in a controlled environment.
Reaction: The mixture is passed through a reactor where hydrochloric acid is introduced.
Purification: The product is purified through crystallization or distillation to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobutyl)dimethylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to form primary or secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted amines.
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
(4-Chlorobutyl)dimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-Chlorobutyl)dimethylamine hydrochloride involves its interaction with molecular targets through nucleophilic substitution. The compound can act as an alkylating agent, modifying the structure of target molecules by introducing the dimethylamino group. This modification can alter the biological activity of the target molecules, making it useful in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorobutyl)trimethylamine hydrochloride
- (4-Chlorobutyl)ethylamine hydrochloride
- (4-Chlorobutyl)propylamine hydrochloride
Uniqueness
(4-Chlorobutyl)dimethylamine hydrochloride is unique due to its specific structure, which allows it to act as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-chloro-N,N-dimethylbutan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-8(2)6-4-3-5-7;/h3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWCSYMRRXWIOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69749-71-9 | |
Record name | (4-chlorobutyl)dimethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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